![molecular formula C16H16N6O4S B10976466 (5Z)-3-ethyl-5-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10976466.png)
(5Z)-3-ethyl-5-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzylidene}-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that features a unique combination of functional groups, including a nitro-triazole moiety, a methoxy group, and an imidazole ring
Vorbereitungsmethoden
The synthesis of 3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Nitro-Triazole Intermediate: The synthesis begins with the nitration of 1H-1,2,4-triazole to form 3-nitro-1H-1,2,4-triazole.
Attachment of the Nitro-Triazole to the Phenyl Ring: The nitro-triazole is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the Imidazole Ring: The phenyl-nitro-triazole intermediate is then reacted with ethyl isothiocyanate to form the imidazole ring.
Final Cyclization and Methoxylation: The final steps involve cyclization to form the dihydro-imidazole ring and methoxylation to introduce the methoxy group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkoxides or amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, particularly those used in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro-triazole moiety can participate in redox reactions, while the imidazole ring can interact with metal ions or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE include:
3-Nitro-1H-1,2,4-triazole: A simpler compound with similar nitro-triazole functionality.
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: Another compound with a nitro-triazole moiety, but different ring structure.
1,2,4-Triazole derivatives: A broad class of compounds with similar triazole rings but varying functional groups.
The uniqueness of 3-ETHYL-5-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16N6O4S |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
(5Z)-3-ethyl-5-[[4-methoxy-3-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H16N6O4S/c1-3-21-14(23)12(18-16(21)27)7-10-4-5-13(26-2)11(6-10)8-20-9-17-15(19-20)22(24)25/h4-7,9H,3,8H2,1-2H3,(H,18,27)/b12-7- |
InChI-Schlüssel |
VQTZUQJTEDNBPK-GHXNOFRVSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)CN3C=NC(=N3)[N+](=O)[O-])/NC1=S |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)CN3C=NC(=N3)[N+](=O)[O-])NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-difluorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10976386.png)
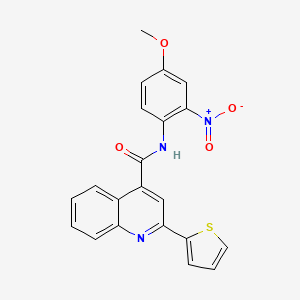
![11-[3-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10976398.png)

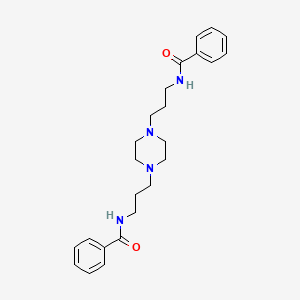
![N-(2-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10976426.png)
![3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10976434.png)


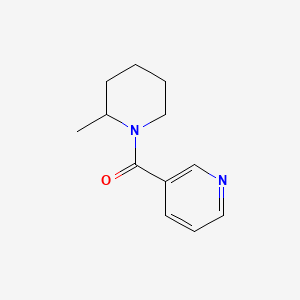
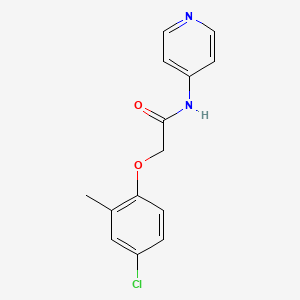
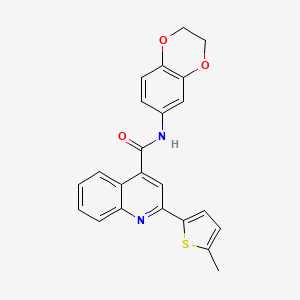
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10976450.png)
![(2,4-dimethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10976459.png)
